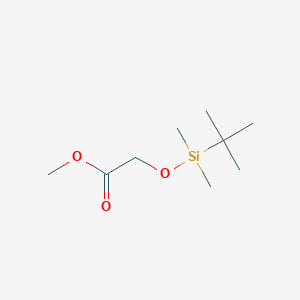

Methyl (t-butyldimethylsilyloxy)acetate

説明

特性

IUPAC Name |

methyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNTVTQVEAPQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457594 | |

| Record name | methyl (t-butyldimethylsilyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146351-72-6 | |

| Record name | methyl (t-butyldimethylsilyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-[(tert-butyldimethylsilyl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Role of Silyl Ethers in Organic Synthesis

An In-Depth Technical Guide to the Synthesis of Methyl (t-butyldimethylsilyloxy)acetate

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a foundational principle for achieving complex molecular architectures. Among the vast array of protecting groups for hydroxyl moieties, the tert-butyldimethylsilyl (TBDMS or TBS) ether stands out for its versatility and reliability.[1][2] Introduced by E.J. Corey in 1972, the TBDMS group offers a favorable balance of stability across a wide range of chemical conditions and can be removed under mild, selective protocols.[3][4]

This guide provides a comprehensive overview of the synthesis of this compound, a valuable building block where the primary hydroxyl group of methyl glycolate is masked by a TBDMS ether. We will delve into the mechanistic underpinnings of the silylation reaction, provide a field-proven experimental protocol, and detail the necessary purification and characterization techniques.

Core Synthesis Strategy: Silylation of Methyl Glycolate

The most direct and efficient route to this compound is the silylation of the primary alcohol in Methyl Glycolate. This transformation is typically accomplished using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base.

The choice of the TBDMS group is strategic. Its significant steric bulk, conferred by the tert-butyl substituent, renders the resulting silyl ether approximately 10,000 times more stable towards hydrolysis than the simpler trimethylsilyl (TMS) ether.[1][4] This enhanced stability allows for subsequent chemical manipulations of other functional groups within the molecule without premature cleavage of the silyl ether.[3]

Reaction Mechanism: The Role of Imidazole Catalysis

The direct reaction of an alcohol with TBDMSCl is often slow and inefficient.[4] The seminal work by Corey and coworkers demonstrated that the inclusion of imidazole dramatically accelerates the reaction. The mechanism, as illustrated below, involves the in-situ formation of a highly reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole. This intermediate is far more susceptible to nucleophilic attack by the alcohol than TBDMSCl itself.

Caption: Mechanism of Imidazole-Catalyzed Silylation.

Experimental Protocol: The Corey Method

The following protocol is a robust and widely adopted method for the silylation of primary alcohols.[5] It is designed to be self-validating through careful control of stoichiometry and reaction conditions, ensuring high yields and straightforward purification.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| Methyl Glycolate | 90.08 | 4.50 g | 50.0 | 1.0 |

| TBDMS-Cl | 150.72 | 8.29 g | 55.0 | 1.1 |

| Imidazole | 68.08 | 8.51 g | 125.0 | 2.5 |

| Anhydrous DMF | - | 100 mL | - | - |

| Diethyl Ether | - | ~400 mL | - | - |

| Sat. aq. NaHCO₃ | - | ~150 mL | - | - |

| Brine | - | ~100 mL | - | - |

| Anhydrous MgSO₄ | - | ~10 g | - | - |

Step-by-Step Procedure

-

Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl Glycolate (1.0 equiv.).

-

Dissolution : Under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF) to dissolve the substrate (final concentration ~0.5 M).

-

Base Addition : Add imidazole (2.5 equiv.) to the solution and stir until it has completely dissolved.

-

Silylating Agent Addition : Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv.) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-6 hours.

-

Work-up :

-

Once the reaction is complete, pour the mixture into a 500 mL separatory funnel containing 150 mL of water.

-

Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 75 mL) to remove residual DMF and acidic species.

-

Perform a final wash with brine (1 x 100 mL).[5]

-

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 15%) to isolate the pure product. Excess silylating agents and siloxane byproducts are typically less polar and will elute first.[1][6]

Caption: Experimental Workflow for Silylation.

Characterization of this compound

Confirmation of the product's identity and purity is crucial and is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ¹H NMR Data

(400 MHz, CDCl₃, δ in ppm)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~4.15 | s | 2H | O-CH₂ -C=O |

| ~3.75 | s | 3H | O-CH₃ |

| ~0.90 | s | 9H | Si-C(CH₃ )₃ |

| ~0.10 | s | 6H | Si-(CH₃ )₂ |

The ¹H NMR spectrum provides a clear signature for the TBDMS group: a large singlet at ~0.90 ppm for the nine equivalent protons of the tert-butyl group and another sharp singlet at ~0.10 ppm for the six equivalent protons of the two dimethyl groups on the silicon atom.[7][8] The disappearance of the broad hydroxyl proton signal from the starting material (Methyl Glycolate) is a key indicator of a successful reaction.

Expected ¹³C NMR Data

(100 MHz, CDCl₃, δ in ppm)

| Chemical Shift (δ) | Assignment |

| ~171.5 | C =O |

| ~62.0 | O-CH₂ -C=O |

| ~51.8 | O-CH₃ |

| ~25.7 | Si-C (CH₃)₃ |

| ~18.3 | Si-C (CH₃)₃ |

| ~-5.5 | Si-(CH₃ )₂ |

The ¹³C NMR spectrum further confirms the structure, showing the characteristic ester carbonyl, the silylated methylene carbon, and the methyl ester carbon. The signals for the TBDMS group are also distinctive, with the quaternary carbon of the t-butyl group appearing around 18.3 ppm and the methyl carbons attached to silicon appearing upfield at approximately -5.5 ppm.[7]

Conclusion

The synthesis of this compound via the Corey protocol is a highly efficient and reliable procedure that is fundamental to the toolkit of synthetic chemists. The TBDMS protecting group provides robust protection for the primary hydroxyl group of methyl glycolate, enabling its use as a versatile intermediate in more complex synthetic campaigns. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and proper analytical characterization are essential for achieving high yields and purity, thereby ensuring success in subsequent synthetic endeavors.

References

-

Silyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

-

TBS Protecting Group: TBS Protection & Deprotection. (n.d.). Total Synthesis. Retrieved from [Link]

-

tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of Methyl 6-tert-butyldimethylsilyloxy-2-naphthoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

How to removal of excess silyl ether reagent from reaction mixture? (2018). ResearchGate. Retrieved from [Link]

-

Benneche, T., Gundersen, L.-L., & Undheim, K. (1988). (tert-Butyldimethylsilyloxy)methyl Chloride: Synthesis and Use as N-protecting Group in Pyrimidinones. Acta Chemica Scandinavica, Series B, 42, 384–389. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Preparation of Methyl (t-butyldimethylsilyloxy)acetate

Introduction

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and fine chemical development, the strategic use of protecting groups is paramount. Among these, silyl ethers have emerged as a cornerstone for the temporary masking of hydroxyl functionalities due to their ease of installation, tunable stability, and mild removal conditions. This guide provides a comprehensive technical overview of the preparation of methyl (t-butyldimethylsilyloxy)acetate, a key building block and intermediate. The tert-butyldimethylsilyl (TBS) group offers a robust shield for the hydroxyl moiety of methyl glycolate, enabling a wide array of subsequent chemical transformations.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and practical considerations that ensure reproducible and high-yielding syntheses. We will explore the fundamental principles of silylation, provide a field-proven experimental protocol, and discuss the critical aspects of purification and characterization.

Core Principles of Silylation: The Silyl Ether Formation

The protection of an alcohol as a silyl ether, a process known as silylation, is a nucleophilic substitution reaction at the silicon atom. The reaction typically involves a silyl halide, most commonly tert-butyldimethylsilyl chloride (TBSCl), and the alcohol in the presence of a base.[3][4] The choice of base and solvent is critical to the success of the reaction.

The Role of the Base and Solvent

The base serves a dual purpose: it deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the hydrochloric acid generated during the reaction.[3] Imidazole is a widely employed base for this transformation, often in conjunction with a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] Corey's seminal work established that the combination of TBSCl and imidazole in DMF provides an effective system for the silylation of a variety of alcohols.[5] It is believed that imidazole acts as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate, which is then readily attacked by the alcohol.[7]

Steric Hindrance and Reactivity

The tert-butyl group on the silicon atom imparts significant steric bulk, which is the primary reason for the enhanced stability of TBS ethers compared to less hindered silyl ethers like trimethylsilyl (TMS) ethers.[1][8] This steric hindrance also influences the reactivity of the silylating agent, making TBSCl less reactive than TMSCl. Consequently, the use of a catalyst like imidazole is often necessary to achieve reasonable reaction rates.[5][7] For particularly hindered alcohols, more potent silylating agents such as tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) may be required.[4]

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the silylation of methyl glycolate. This protocol has been optimized for high yield and purity.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Methyl Glycolate | 90.08 | 1.0 g | 11.1 |

| tert-Butyldimethylsilyl Chloride (TBSCl) | 150.72 | 1.84 g | 12.2 (1.1 eq) |

| Imidazole | 68.08 | 1.51 g | 22.2 (2.0 eq) |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Aqueous Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl glycolate (1.0 g, 11.1 mmol) and imidazole (1.51 g, 22.2 mmol) in anhydrous DMF (10 mL).[6][9]

-

Addition of Silylating Agent: Cool the solution to 0 °C in an ice bath. To this stirring solution, add a solution of tert-butyldimethylsilyl chloride (1.84 g, 12.2 mmol) in anhydrous DMF (5 mL) dropwise over 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[6]

-

Workup: Once the reaction is complete, pour the reaction mixture into 50 mL of cold water and extract with diethyl ether (3 x 30 mL).[6]

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes help to remove residual DMF and imidazole salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[6][10]

Reaction Mechanism

The silylation of methyl glycolate with TBSCl in the presence of imidazole follows a well-established mechanistic pathway.

Caption: Simplified reaction mechanism for the silylation of an alcohol with TBSCl and imidazole.

The reaction is initiated by the nucleophilic attack of imidazole on the silicon atom of TBSCl, displacing the chloride ion and forming a highly reactive N-(tert-butyldimethylsilyl)imidazolium intermediate.[7] The hydroxyl group of methyl glycolate then acts as a nucleophile, attacking the activated silicon center and displacing imidazole to form the desired silyl ether product. The protonated imidazole is subsequently neutralized by another equivalent of imidazole.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the structure of the molecule. Key expected signals include:

-

A singlet corresponding to the nine protons of the tert-butyl group.

-

A singlet for the six protons of the two methyl groups on the silicon atom.

-

A singlet for the three protons of the methyl ester group.

-

A singlet for the two protons of the methylene group adjacent to the silyloxy and ester functionalities.

¹³C NMR Spectroscopy

The carbon NMR spectrum will further confirm the carbon framework of the molecule. Expected signals will correspond to the carbons of the tert-butyl group, the methyl groups on silicon, the methyl ester, the methylene group, and the carbonyl carbon of the ester.[6][11]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the product. The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of a tert-butyl group ([M-57]+).[6]

Stability and Deprotection of the TBS Ether

A significant advantage of the TBS protecting group is its stability under a wide range of reaction conditions, including basic, nucleophilic, and many oxidizing and reducing environments.[1] However, it can be readily cleaved under specific conditions.

Deprotection Strategies

The removal of the TBS group, or desilylation, is typically achieved under acidic conditions or with a fluoride ion source.[12]

-

Acidic Cleavage: TBS ethers are susceptible to hydrolysis under acidic conditions. Mild acids such as acetic acid in a mixture of THF and water, or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent, are commonly used.[1][12]

-

Fluoride-Mediated Cleavage: The most prevalent method for TBS deprotection involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.[7][12] The exceptional strength of the silicon-fluorine bond provides a strong thermodynamic driving force for this reaction.[12]

The choice of deprotection method will depend on the other functional groups present in the molecule and the desired selectivity. The ability to selectively deprotect different silyl ethers based on their steric bulk and electronic properties is a powerful tool in complex molecule synthesis.[8][13]

Conclusion

The preparation of this compound is a fundamental and highly valuable transformation in organic synthesis. The use of the tert-butyldimethylsilyl protecting group provides a robust and reliable method for masking the hydroxyl functionality of methyl glycolate, thereby enabling a broad spectrum of subsequent chemical manipulations. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and appropriate characterization are key to achieving high yields of the pure product. The principles and techniques outlined in this guide are broadly applicable to the silylation of other alcohols and are foundational for any scientist engaged in the art of multi-step organic synthesis.

References

-

Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. [Link]

-

Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. [Link]

-

ResearchGate. Chemoselective deprotection of TBS alkyl and phenyl ethers in the.... [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

The Synthetic Organic Chemistry Site. TBS Protection - Common Conditions. [Link]

-

Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. [Link]

-

ResearchGate. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Link]

- Google Patents. Step B: Preparation of methyl 2-(4-tert-butyldimethylsilyloxymethylphenoxy)

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

Organic Syntheses. Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. [Link]

-

PrepChem. Synthesis of Methyl 6-tert-butyldimethylsilyloxy-2-naphthoate. [Link]

-

SciSpace. (tert-Butyldimethylsilyloxy) methyl chloride: synthesis and use as N-protecting group in pyrimidinones. [Link]

-

Wikipedia. tert-Butyldimethylsilyl chloride. [Link]

-

Reddit. Tert-butyldimethylsilylating an aromatic glycoside. [Link]

-

PrepChem. Synthesis of methyl (R)-β-t-butyldimethylsilyloxybutyrate. [Link]

-

North Carolina State University. functionalization pattern of tert-butyldimethyl- silyl cellulose evaluated by nmr spectroscopy. [Link]

- Google Patents.

-

SciSpace. Method for preparation of methyl glycolate and by-product methyl methoxyacetate with catalyst. [Link]

-

MDPI. Efficient Oxidation of Methyl Glycolate to Methyl Glyoxylate Using a Fusion Enzyme of Glycolate Oxidase, Catalase and Hemoglobin. [Link]

- Google Patents.

-

MDPI. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]

-

PubMed. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity. [Link]

-

ResearchGate. Progress in purification of methyl acetate. [Link]

-

ResearchGate. Microstructure of methyl methacrylate/ tert -butyl acrylate copolymer characterized by 13 C NMR spectroscopy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. zxchem.com [zxchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. total-synthesis.com [total-synthesis.com]

- 13. researchgate.net [researchgate.net]

Introduction: The Strategic Utility of a Protected Glycolate

An In-depth Technical Guide to Methyl (tert-butyldimethylsilyloxy)acetate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic manipulation of functional groups is paramount. Methyl (tert-butyldimethylsilyloxy)acetate, a silyl ether derivative of methyl glycolate, represents a quintessential building block for the nuanced introduction of the acetic acid moiety. Its design is a classic example of functional group protection, where the reactive hydroxyl group of the glycolate is masked by a sterically demanding tert-butyldimethylsilyl (TBDMS) group. This protection strategy imparts significant stability, allowing chemists to perform a wide range of chemical transformations on other parts of a molecule without affecting the sensitive α-hydroxy ester functionality.

The TBDMS group is renowned for its robustness under a variety of conditions, including those involving organometallics, many oxidizing and reducing agents, and non-acidic aqueous environments. Yet, it can be cleaved selectively and under mild conditions, typically using a fluoride source (like TBAF) or acidic hydrolysis, regenerating the parent alcohol. This combination of stability and controlled lability makes Methyl (tert-butyldimethylsilyloxy)acetate an invaluable reagent for the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and molecular probes where precise control over reactivity is essential. This guide provides a comprehensive characterization of this reagent, detailing its synthesis, spectroscopic signature, and applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectral properties is the foundation of its effective use. The data presented below serves as a benchmark for researchers to confirm the identity and purity of Methyl (tert-butyldimethylsilyloxy)acetate.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 146351-72-6 | [1] |

| Molecular Formula | C₉H₂₀O₃Si | [2] |

| Molecular Weight | 204.34 g/mol | [2] |

| Appearance | Clear, colorless liquid | N/A (Typical) |

| Monoisotopic Mass | 204.11816 Da | [2] |

Spectroscopic Data Summary

The following table summarizes the characteristic spectral data for Methyl (tert-butyldimethylsilyloxy)acetate, which is critical for its unambiguous identification.

| Technique | Data Interpretation |

| ¹H NMR | δ (ppm) in CDCl₃: ~4.16 (s, 2H, -OCH₂CO-), ~3.72 (s, 3H, -COOCH₃), ~0.92 (s, 9H, -C(CH₃)₃), ~0.10 (s, 6H, -Si(CH₃)₂) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~170.9 (C=O), ~61.5 (-OCH₂CO-), ~51.6 (-COOCH₃), ~25.6 (-C(CH₃)₃), ~18.3 (-C (CH₃)₃), ~-5.4 (-Si(CH₃)₂) |

| IR Spectroscopy | ν (cm⁻¹): ~2955, 2930, 2858 (C-H stretch), ~1761 (C=O ester stretch), ~1256 (Si-CH₃), ~1130 (C-O stretch), ~837 (Si-O stretch) |

| Mass Spec. (EI) | m/z (relative intensity): 204 (M⁺), 147 ([M - C(CH₃)₃]⁺, 100%), 133, 75, 73 |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration.[3]

Synthesis Protocol: Silylation of Methyl Glycolate

The most direct and common synthesis of Methyl (tert-butyldimethylsilyloxy)acetate involves the protection of the primary alcohol of methyl glycolate using tert-butyldimethylsilyl chloride.

Rationale Behind Experimental Choices

-

Reagents :

-

Methyl Glycolate : The readily available starting material.

-

tert-Butyldimethylsilyl Chloride (TBDMSCl) : The protecting group source. Its steric bulk provides high stability to the resulting silyl ether.

-

Imidazole : A crucial component that serves a dual purpose. It acts as a base to neutralize the hydrochloric acid byproduct of the reaction, and more importantly, it catalyzes the reaction by forming a highly reactive silyl-imidazolium intermediate, which is more electrophilic than TBDMSCl itself.

-

Dimethylformamide (DMF) : A polar aprotic solvent is chosen to ensure the solubility of all reactants, particularly the imidazole and the starting glycolate.[4]

-

-

Process : The reaction is typically run at room temperature to ensure selectivity and prevent side reactions. An aqueous workup is employed to remove the imidazole hydrochloride salt and any excess water-soluble reagents. The product is then extracted into a non-polar organic solvent.[4]

Step-by-Step Experimental Protocol

-

Preparation : To a solution of methyl glycolate (1.0 eq) in anhydrous DMF (approx. 0.5 M) in a round-bottom flask under a nitrogen atmosphere, add imidazole (2.2 eq).

-

Silylation : Add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring : Stir the reaction mixture for 4-6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Pour the reaction mixture into a separatory funnel containing water and extract with a non-polar solvent like pentane or ethyl acetate (3x volumes).[4]

-

Purification : Combine the organic layers, wash with water and then with brine to remove residual DMF and salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

-

Isolation : Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product. Further purification can be achieved via silica gel column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Orthogonal deprotection strategies for subsequent functionalization.

Safety and Handling

As with any chemical reagent, proper handling is essential. Methyl (tert-butyldimethylsilyloxy)acetate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn. [5][6]The compound may cause skin and serious eye irritation. [7][8]Avoid inhalation of vapors. [9]Store the compound in a tightly closed container in a cool, dry place away from heat and sources of ignition. [9][10]

References

- Google Patents. (N.D.). Step B: Preparation of methyl 2-(4-tert-butyldimethylsilyloxymethylphenoxy)

-

Chemsupp. (2020). Safety Data Sheet METHYL ACETATE. [Link]

-

Royal Society of Chemistry. (N.D.). Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI). [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

PrepChem.com. (N.D.). Synthesis of Methyl 6-tert-butyldimethylsilyloxy-2-naphthoate. [Link]

-

PubChem. (N.D.). Methyl 2-[(tert-butyldimethylsilyl)oxy]acetate. [Link]

-

Chemical-Suppliers.com. (N.D.). Methyl 2-((tert-butyldiMethylsilyl)oxy)acetate. [Link]

-

PubChem. (N.D.). Methyl (S)-(-)-4-(tert-butyldimethylsilyloxy)-2-hydroxybutanoate. [Link]

-

Donadel, O. J., et al. (2005). The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. Bioorganic & Medicinal Chemistry Letters, 15(15), 3536-9. [Link]

-

Wang, S., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145. [Link]

Sources

- 1. Methyl 2-((tert-butyldiMethylsilyl)oxy)acetate | CAS 146351-72-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. PubChemLite - Methyl 2-[(tert-butyldimethylsilyl)oxy]acetate (C9H20O3Si) [pubchemlite.lcsb.uni.lu]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. prepchem.com [prepchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Methyl (S)-(-)-4-(tert-butyldimethylsilyloxy)-2-hydroxybutanoate | C11H24O4Si | CID 16217854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]

An In-depth Technical Guide to Methyl (t-butyldimethylsilyloxy)acetate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing in-depth insights into Methyl (t-butyldimethylsilyloxy)acetate. With a focus on practical application and scientific integrity, we will explore the synthesis, chemical properties, and versatile applications of this valuable synthetic intermediate.

Introduction: The Strategic Role of Silyl Ethers in Synthesis

In the landscape of complex molecule synthesis, particularly within pharmaceutical research, the strategic use of protecting groups is paramount. The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone of this strategy, prized for its steric bulk and stability across a range of reaction conditions, yet readily removable when desired. This compound, bearing this protective group, emerges as a highly versatile C2 building block. It provides a stable, yet reactive, synthon for the introduction of a protected hydroxyacetate moiety, a common structural motif in biologically active molecules. This guide will delve into the practical synthesis and utility of this compound, underscoring its significance in the synthesis of complex pharmaceutical agents.

Core Properties and Identification

Accurate identification and understanding of the physicochemical properties of a reagent are fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 146351-72-6 | [1] |

| Molecular Formula | C9H20O3Si | Inferred |

| Molecular Weight | 204.34 g/mol | Inferred |

| Synonyms | Methyl 2-((tert-butyldimethylsilyl)oxy)acetate | [1] |

Note: Due to the limited availability of specific experimental data for the methyl ester, some properties are inferred or based on the closely related ethyl ester analog, Ethyl [(tert-butyldimethylsilyl)oxy]acetate (CAS: 67226-78-2).[2]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved through the silylation of Methyl glycolate. This reaction leverages the high affinity of silicon for oxygen, forming a stable silyl ether.

Experimental Protocol

Objective: To synthesize this compound from Methyl glycolate.

Materials:

-

Methyl glycolate

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl glycolate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add imidazole (2.2 equivalents) followed by the portion-wise addition of tert-butyldimethylsilyl chloride (1.1 equivalents). The use of imidazole as a base is crucial as it activates the TBDMS-Cl and neutralizes the HCl byproduct.[3][4]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (Methyl glycolate).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Characterization: The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound. Characterization can be performed using NMR and mass spectrometry.

Causality in Experimental Design

-

Choice of Silylating Agent: TBDMS-Cl is selected for its stability and the steric hindrance provided by the t-butyl group, which prevents unwanted side reactions.

-

Role of Imidazole: Imidazole serves a dual purpose. It acts as a base to scavenge the HCl generated during the reaction, and it forms a more reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which accelerates the reaction with the alcohol.[3][4]

-

Solvent Selection: Anhydrous aprotic solvents like DCM or DMF are used to prevent the hydrolysis of the silylating agent and the product.[3][5]

-

Aqueous Workup: The aqueous workup is designed to remove the imidazole hydrochloride salt and any remaining water-soluble impurities.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its ability to act as a versatile building block. The methyl ester can be readily hydrolyzed or converted to other functional groups, while the TBDMS ether provides robust protection for the hydroxyl group.

Role as a Protected Hydroxyacetyl Synthon

The introduction of a hydroxyacetyl moiety is a common strategy in medicinal chemistry to enhance solubility and provide a point for further functionalization. This compound serves as an excellent synthon for this purpose, allowing for the incorporation of this fragment into complex molecules while the hydroxyl group remains protected.

Use in the Synthesis of Complex Molecules

While specific examples detailing the use of this compound are not prevalent in the provided search results, the application of similar building blocks is widespread. For instance, silyl-protected hydroxylated esters are key intermediates in the synthesis of various natural products and their analogs, which often form the basis for new drug candidates. The tert-butyl dimethyl silyl group, in particular, has been shown to potentially enhance the cytotoxic effects of certain drug molecules against human tumor cells.[6]

The broader context of using methyl groups in drug design is also relevant. The introduction of a methyl group can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties.[7][8] While the methyl group in this compound is part of an ester, this functional group can be a precursor to other methylated structures in a synthetic sequence.

Logical Relationship as a Building Block

Caption: Versatility of this compound as a synthetic building block.

Conclusion

This compound, with its strategic combination of a reactive methyl ester and a robust silyl ether protecting group, represents a valuable tool in the arsenal of the medicinal chemist. Its straightforward synthesis and the predictable reactivity of its functional groups make it an ideal building block for the construction of complex and biologically active molecules. This guide provides a foundational understanding of its synthesis and potential applications, empowering researchers to leverage this versatile reagent in their drug discovery and development endeavors.

References

- Vertex AI Search. (n.d.). Step B: Preparation of methyl 2-(4-tert-butyldimethylsilyloxymethylphenoxy)acetate.

- Chemical Suppliers. (n.d.). Methyl 2-((tert-butyldiMethylsilyl)oxy)acetate | CAS 146351-72-6.

- Organic Syntheses. (n.d.). Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.

- PrepChem.com. (n.d.). Synthesis of Methyl 6-tert-butyldimethylsilyloxy-2-naphthoate.

- PubChem. (n.d.). Ethyl [(tert-butyldimethylsilyl)oxy]acetate.

- PubMed. (2013). [Application of methyl in drug design].

- Cheméo. (n.d.). Chemical Properties of Acetic acid, [(tert-butyldimethylsilyl)oxy]-, tert-butyldimethylsilyl ester (CAS 67226-76-0).

- SciSpace. (1988). (tert-Butyldimethylsilyloxy) methyl chloride: synthesis and use as N-protecting group in pyrimidinones.

- PrepChem.com. (n.d.). Synthesis of methyl (R)-β-t-butyldimethylsilyloxybutyrate.

- PubMed. (2005). The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells.

- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

Sources

- 1. Methyl 2-((tert-butyldiMethylsilyl)oxy)acetate | CAS 146351-72-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Ethyl [(tert-butyldimethylsilyl)oxy]acetate | C10H22O3Si | CID 11183578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. scispace.com [scispace.com]

- 6. The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]

An In-depth Technical Guide to Methyl (t-butyldimethylsilyloxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-((tert-butyldimethylsilyl)oxy)acetate, a versatile silyl-protected building block. With applications ranging from complex organic synthesis to the development of novel therapeutics, a thorough understanding of this compound's characteristics is essential for its effective utilization in the laboratory. This document moves beyond a simple recitation of data, offering insights into the practical application and handling of this reagent, grounded in established scientific principles.

Core Molecular and Physical Characteristics

Methyl 2-((tert-butyldimethylsilyl)oxy)acetate, also known as Methyl (t-butyldimethylsilyloxy)acetate, is a valuable synthetic intermediate. The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a sterically hindered and robust protecting group for the hydroxyl functionality of methyl glycolate. This protection strategy is fundamental in multi-step syntheses, preventing unwanted side reactions of the hydroxyl group while other chemical transformations are carried out on different parts of the molecule.

A summary of the key physical properties of Methyl 2-((tert-butyldimethylsilyl)oxy)acetate is presented in the table below. These parameters are critical for reaction setup, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 146351-72-6 | [ChemScene, Sigma-Aldrich][1] |

| Molecular Formula | C₉H₂₀O₃Si | [ChemScene, PubChemLite][1][2] |

| Molecular Weight | 204.34 g/mol | [ChemScene][1] |

| Boiling Point | 39-42 °C at 1 mmHg | [Sigma-Aldrich] |

| Physical Form | Liquid | [Sigma-Aldrich] |

| Purity | ≥95% | [ChemScene][1] |

Synthesis and Handling

General Synthesis Protocol

The synthesis of Methyl 2-((tert-butyldimethylsilyl)oxy)acetate typically involves the silylation of methyl glycolate. A general and reliable method is the reaction of methyl glycolate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base and an aprotic solvent. Imidazole is a commonly used base as it catalyzes the reaction and scavenges the HCl byproduct.

Experimental Protocol: Synthesis of Methyl 2-((tert-butyldimethylsilyl)oxy)acetate

Objective: To synthesize Methyl 2-((tert-butyldimethylsilyl)oxy)acetate from methyl glycolate.

Materials:

-

Methyl glycolate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl glycolate (1.0 eq) and anhydrous solvent (e.g., DCM or THF).

-

Addition of Base and Silylating Agent: Add imidazole (1.1-1.5 eq) to the solution and stir until it dissolves. Subsequently, add TBDMSCl (1.05-1.2 eq) portion-wise at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (methyl glycolate).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield the pure Methyl 2-((tert-butyldimethylsilyl)oxy)acetate as a liquid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as silyl ethers are sensitive to moisture, which can lead to the hydrolysis of the protecting group.

-

Base Selection: Imidazole is an effective catalyst and acid scavenger. Other non-nucleophilic bases like triethylamine or 2,6-lutidine can also be used.

-

Solvent Choice: Anhydrous aprotic solvents are used to prevent unwanted side reactions with the silylating agent and the product.

-

Vacuum Distillation: This purification technique is suitable for liquid compounds with relatively low boiling points, allowing for the removal of non-volatile impurities.

Caption: Synthesis workflow for this compound.

Safety and Handling

Based on the Safety Data Sheet for Methyl 2-((tert-butyldimethylsilyl)oxy)acetate, the compound is classified as harmful and an irritant. The following hazard and precautionary statements should be strictly followed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).

Store the compound at 4°C in a tightly sealed container in a dry and well-ventilated place.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show the following characteristic signals:

-

A singlet around 0.1 ppm corresponding to the six protons of the two methyl groups attached to the silicon atom.

-

A singlet around 0.9 ppm corresponding to the nine protons of the tert-butyl group.

-

A singlet around 3.7 ppm for the three protons of the methyl ester group.

-

A singlet around 4.2 ppm for the two protons of the methylene group adjacent to the silyloxy group.

-

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon environment:

-

Signals for the methyl groups on the silicon atom around -5 ppm.

-

A signal for the quaternary carbon of the tert-butyl group around 18 ppm.

-

A signal for the methyl carbons of the tert-butyl group around 25 ppm.

-

A signal for the methyl ester carbon around 52 ppm.

-

A signal for the methylene carbon adjacent to the silyloxy group around 60 ppm.

-

A signal for the carbonyl carbon of the ester at approximately 170 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the following characteristic absorption bands:

-

C-H stretching: Strong absorptions in the 2950-2850 cm⁻¹ region due to the C-H bonds of the alkyl groups.

-

C=O stretching: A very strong and sharp absorption band around 1750 cm⁻¹ characteristic of the ester carbonyl group.

-

Si-O-C stretching: Strong bands in the 1100-1000 cm⁻¹ region corresponding to the Si-O-C bond.

-

Si-C stretching: Weaker bands around 840 and 780 cm⁻¹ are characteristic of the Si-C bonds of the TBDMS group.

Applications in Drug Development and Organic Synthesis

Methyl 2-((tert-butyldimethylsilyl)oxy)acetate serves as a crucial building block in the synthesis of a wide array of complex organic molecules, including natural products and pharmaceutically active compounds. Its utility stems from the ability to introduce a protected two-carbon unit with a versatile ester functionality.

-

As a Nucleophile: The enolate of Methyl 2-((tert-butyldimethylsilyl)oxy)acetate can be generated using a suitable base (e.g., lithium diisopropylamide, LDA) and subsequently reacted with various electrophiles. This allows for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

-

Synthesis of α-Hydroxy Acid Derivatives: After elaboration of the carbon skeleton, the silyl protecting group can be readily removed under mild acidic conditions (e.g., acetic acid in THF/water or with a fluoride source like tetrabutylammonium fluoride, TBAF) to unveil the α-hydroxy functionality. The resulting methyl α-hydroxy ester can then be hydrolyzed to the corresponding α-hydroxy acid, a common motif in many biologically active molecules.

-

Incorporation into Peptides and Natural Products: The protected glycolic acid unit can be incorporated into peptide chains or complex natural product scaffolds. The TBDMS group provides the necessary stability during various coupling and transformation steps. For example, silyl-protected building blocks are utilized in the synthesis of O-GlcNAcylated peptides, which are important in studying cellular processes[3]. The use of silyl esters of amino acids is also a known strategy in peptide synthesis[4].

Caption: Synthetic utility of this compound.

Conclusion

Methyl 2-((tert-butyldimethylsilyl)oxy)acetate is a reagent of significant value in modern organic synthesis. Its well-defined physical properties, coupled with its predictable reactivity, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to leverage its full potential in their synthetic endeavors.

References

-

Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034166). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034166). Available from: [Link]

-

Organic Syntheses Procedure. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available from: [Link]

- Ru-Catalyzed Sequence for the Synthesis of Cyclic Amido-Ethers.

-

PubChem. (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoate. Available from: [Link]

-

PubChemLite. Methyl 2-[(tert-butyldimethylsilyl)oxy]acetate (C9H20O3Si). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034166). Available from: [Link]

-

Pharmaffiliates. Methyl (S)-2-((tert-butyldimethylsilyl)oxy)-2-(2-chlorophenyl)acetate. Available from: [Link]

-

Pharmaffiliates. Methyl (R)-2-((tert-butyldimethylsilyl)oxy)-2-(2-chlorophenyl)acetate. Available from: [Link]

-

SpectraBase. tert-Butyldimethylsilyl 2-((tert-butyldimethylsilyl)oxy)-4-methylbenzoate. Available from: [Link]

-

Chemical-Suppliers.com. Methyl 2-((tert-butyldiMethylsilyl)oxy)acetate. Available from: [Link]

-

PubChem. 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol. Available from: [Link]

-

PubMed Central. A Building Block Approach for the Total Synthesis of YM-385781. Available from: [Link]

-

Royal Society of Chemistry. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. Available from: [Link]

-

PubMed. The tert-butyl dimethyl silyl group as an enhancer of drug cytotoxicity against human tumor cells. Available from: [Link]

-

PubMed. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Available from: [Link]

-

PubMed Central. Synthesis of Natural-Product-Like Molecules with Over Eighty Distinct Scaffolds. Available from: [Link]

-

ResearchGate. Synthesis of middle building blocks, Reagents and conditions:... Available from: [Link]

-

SpectraBase. 2-[(t-Butyldimethylsilyl)oxy]-10-undecen-6-ol - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - Methyl 2-[(tert-butyldimethylsilyl)oxy]acetate (C9H20O3Si) [pubchemlite.lcsb.uni.lu]

- 3. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol | C10H22O2Si | CID 11206470 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Silyl Ether Protecting Groups: Core Principles and Strategic Application

<

Abstract

In the intricate world of multi-step organic synthesis, particularly within drug development and materials science, the hydroxyl group presents a recurring challenge. Its inherent reactivity necessitates a robust strategy for its temporary masking to prevent unwanted side reactions. Among the arsenal of protecting groups available to the modern chemist, silyl ethers stand out for their versatility, ease of introduction, and, most critically, their tunable lability. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing silyl ether protecting groups. We will delve into the mechanistic underpinnings of their formation and cleavage, explore the steric and electronic factors that dictate their stability, and provide field-proven protocols for their strategic application and selective removal.

The Imperative for Protection: Why Silyl Ethers?

The hydroxyl (-OH) group is a cornerstone of functionality in a vast array of organic molecules, from complex natural products to active pharmaceutical ingredients. However, its acidic proton and nucleophilic oxygen can interfere with a wide range of synthetic transformations, including reactions involving organometallics, strong bases, and various oxidizing and reducing agents.[1][2] Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its characteristic reactivity.[3]

Silyl ethers have emerged as one of the most powerful classes of protecting groups for alcohols due to several key advantages:

-

Ease of Formation: They are readily formed under mild conditions.[4]

-

Tunable Stability: By varying the substituents on the silicon atom, a wide spectrum of stability towards acidic and basic conditions can be achieved.[5][6] This allows for the development of orthogonal protection strategies, where one silyl ether can be removed in the presence of another.[7]

-

Mild Cleavage Conditions: Silyl ethers can be removed under specific and gentle conditions, most notably with fluoride ion sources or under controlled acidic conditions, preserving other sensitive functional groups within the molecule.[8][9]

The Silyl Ether Family: A Spectrum of Stability

The choice of silyl ether is a critical strategic decision in synthetic planning. The stability of the silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[5][10] Larger, more sterically hindered groups physically obstruct the approach of reagents to the silicon-oxygen bond, thereby increasing the group's stability.[11]

The most commonly employed silyl ethers, in increasing order of stability, are:

-

TMS (Trimethylsilyl): The smallest and most labile of the common silyl ethers, often used for temporary protection.[12]

-

TES (Triethylsilyl): Offers greater stability than TMS due to the slightly larger ethyl groups.[13]

-

TBDMS or TBS (tert-Butyldimethylsilyl): A workhorse in organic synthesis, providing a good balance of stability and ease of removal.[6]

-

TIPS (Triisopropylsilyl): The bulky isopropyl groups confer significant steric hindrance, making it a very stable protecting group.[5]

-

TBDPS (tert-Butyldiphenylsilyl): The combination of a tert-butyl group and two phenyl groups provides exceptional stability, particularly towards acidic conditions.[5]

Data Presentation: Comparative Stability of Common Silyl Ethers

The following table provides a quantitative comparison of the relative stability of common silyl ethers under acidic and basic hydrolysis conditions. This data is indispensable for designing selective deprotection steps in a synthetic sequence.

| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBDMS (TBS) | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

Data compiled from multiple sources.[8][12]

The Science of Application and Removal: Mechanistic Insights

A deep understanding of the mechanisms of silyl ether formation (silylation) and cleavage (desilylation) is fundamental to their effective use.

Silylation: The Formation of the Protective Shield

The most common method for the formation of silyl ethers involves the reaction of an alcohol with a silyl halide (typically a chloride) in the presence of a base.[14]

Mechanism of Silylation: The reaction generally proceeds via a nucleophilic substitution at the silicon atom. The base, often an amine like triethylamine or imidazole, serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.[6][14]

More reactive silylating agents, such as silyl triflates (e.g., TBSOTf), are often employed for the protection of sterically hindered alcohols.[6] The triflate is a much better leaving group than chloride, accelerating the reaction.

Desilylation: Unveiling the Hydroxyl Group

The selective removal of a silyl ether is a cornerstone of its utility. The two primary methods for desilylation are fluoride-mediated cleavage and acid-catalyzed hydrolysis.

Fluoride-Mediated Deprotection: This is the most common and often the mildest method for cleaving silyl ethers. The high affinity of fluoride for silicon is the driving force for this reaction, resulting in the formation of a very strong Si-F bond.[1] Tetrabutylammonium fluoride (TBAF) is a frequently used fluoride source due to its solubility in organic solvents.[15]

Acid-Catalyzed Deprotection: Silyl ethers can also be cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of a solvent molecule (e.g., water or an alcohol) on the silicon atom.[6][16] The rate of acidic cleavage is highly dependent on the steric hindrance around the silicon atom, allowing for selective deprotection.[8] For example, a TMS group can be cleaved in the presence of a TBDMS group with mild acid.[12]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the protection of a primary alcohol with TBDMS and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with TBDMSCl

Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol and imidazole in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add TBDMSCl portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluoride-Mediated Deprotection of a TBDMS Ether

Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.

-

Add the TBAF solution dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is typically complete within 1-4 hours.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the resulting alcohol by flash column chromatography if necessary.

Strategic Selection: Choosing the Right Silyl Ether

The ability to selectively remove one silyl ether in the presence of another is a powerful tool in complex molecule synthesis.[7][8] This orthogonal deprotection is achieved by exploiting the differences in their stability.

For instance, in a molecule containing both a primary and a secondary alcohol, one might protect the primary alcohol as a less stable TES ether and the secondary alcohol as a more robust TBDMS ether. The TES group can then be selectively removed under mild acidic conditions, leaving the TBDMS group intact for further transformations.[11][17]

Conclusion

Silyl ethers are indispensable tools in the arsenal of the synthetic organic chemist. Their ease of formation, tunable stability, and mild removal conditions make them ideal for the protection of hydroxyl groups in a wide variety of contexts, from academic research to industrial-scale drug development. A thorough understanding of the principles of steric and electronic effects, coupled with a knowledge of the underlying reaction mechanisms, empowers the scientist to make strategic decisions in the design and execution of complex synthetic routes. The ability to employ silyl ethers in orthogonal protection schemes opens up elegant and efficient pathways to the synthesis of highly functionalized molecules.

References

- BenchChem Technical Support Team. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.

- Wikipedia contributors. (n.d.). Silyl ether. Wikipedia.

- Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

- Reddy, C. R., et al. (2009). Chemoselective Deprotection of Triethylsilyl Ethers. Nucleosides, Nucleotides & Nucleic Acids, 28(11), 1016-29.

- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.

- BenchChem. (2025).

- Bartoszewicz, A., et al. (2008). A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride– N-Methylimidazole–Iodine. Synlett, 2008(1), 37-40.

- Wu, X., et al. (2006). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 71(19), 7487–7490.

- ResearchGate. (n.d.). Silylation of alcohols by silyl chloride, N‐methylimidazole and Iodine reagents.

- Shah, S. T. A., et al. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(10), 1845-1848.

- BenchChem. (n.d.). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers. BenchChem.

- Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry.

- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis. BenchChem.

- ScienceDirect. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. ScienceDirect.

- Study.com. (2022). Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons. Study.com.

- Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library.

- Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange.

- Taylor & Francis Online. (2006). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating.

- van der Vorm, S., et al. (2017). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of Organic Chemistry, 82(11), 5693–5705.

- Wikipedia contributors. (n.d.).

- Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.

- Crouch, R. D. (2013). Recent Advances in Silyl Protection of Alcohols.

- The Organic Chemistry Tutor. (2020). TBAF Deprotection Mechanism. YouTube.

- BenchChem. (n.d.). Triethylsilyl protecting group stability compared to other silyl groups. BenchChem.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

- Madsen, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 102-110.

- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.

- Chemistry LibreTexts. (2021). 16: Silylethers. Chemistry LibreTexts.

- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts.

- Gelest. (n.d.). Silyl Groups. Gelest Technical Library.

- Kass, S. R. (2022). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. The Journal of Organic Chemistry, 87(7), 4670-4679.

- PubMed. (2009). Chemoselective deprotection of triethylsilyl ethers. PubMed.

- The Organic Chemistry Tutor. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube.

- Semantic Scholar. (n.d.). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. Semantic Scholar.

- University of Liverpool. (n.d.). Alcohol Protecting Groups. University of Liverpool.

- National Chemical Laboratory. (2006).

- Organic Chemistry Portal. (n.d.).

- ResearchGate. (n.d.). Steric Effects of Silyl Groups.

- ResearchGate. (2025). Orthogonal protecting group strategies in carbohydrate chemistry.

- Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering.

- MDPI. (2026). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Silyl ether - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Gauging the Steric Effects of Silyl Groups with a Molecular Balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Silyl Groups - Gelest [technical.gelest.com]

- 14. Silylation - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Workhorse: A Technical Guide to the Tert-Butyldimethylsilyl (TBS) Protecting Group

In the intricate choreography of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of protective groups available to the modern chemist, the tert-butyldimethylsilyl (TBS or TBDMS) group stands out for its versatility, robustness, and predictable reactivity. Introduced by E.J. Corey and A. Venkateswarlu in 1972, the TBS ether has become an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to natural products.[1][2][3][4] This guide offers an in-depth exploration of the TBS protecting group, from its fundamental principles to practical applications, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective implementation.

The Foundation of Selectivity and Stability: Why Choose TBS?

The widespread adoption of the TBS group stems from a finely tuned balance of steric and electronic properties. Its significant steric bulk, conferred by the tert-butyl group, is the primary determinant of its reactivity and stability.[5][6][7] This steric hindrance governs the selective protection of less sterically encumbered primary alcohols over secondary and tertiary alcohols, a critical feature for differentiating hydroxyl groups within a complex molecule.[5][7][8]

Compared to other common silyl ethers, the TBS group offers a significant stability advantage. TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than their trimethylsilyl (TMS) counterparts, allowing for a broader range of reaction conditions to be employed without premature deprotection.[9][10] This enhanced stability provides a crucial element of orthogonality in synthetic strategies, enabling the selective removal of more labile protecting groups while the TBS ether remains intact.[1]

Relative Stability of Common Silyl Ethers

The stability of silyl ethers is a critical consideration in synthetic planning. The following table summarizes the general order of stability under acidic conditions, which is largely dictated by the steric hindrance around the silicon atom.[11][12]

| Silyl Ether | Abbreviation | Relative Stability (Acidic Conditions) |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Data adapted from various sources, providing a comparative illustration of stability trends.[11][13]

The Silylation Reaction: Mechanism and Methodologies

The introduction of a TBS group, or silylation, involves the formation of a silyl ether from an alcohol and a silylating agent. The most common reagent is tert-butyldimethylsilyl chloride (TBSCl), typically in the presence of a base.[5][14] For more sterically hindered alcohols, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) is often employed.[1][14][15]

The Role of the Base: A Mechanistic Insight

The choice of base is not arbitrary and plays a crucial role in the reaction mechanism. With TBSCl, imidazole is the base of choice.[1][9] Rather than simply acting as a proton scavenger, imidazole reacts with TBSCl to form a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole.[9] This intermediate then readily transfers the TBS group to the alcohol. This catalytic cycle is what makes the reaction efficient even with a stoichiometric amount of imidazole.

When using the more electrophilic TBSOTf, a non-nucleophilic, sterically hindered base such as 2,6-lutidine is preferred.[1][14][15] This prevents the base from competing with the alcohol for the silylating agent and minimizes potential side reactions.

Experimental Protocol: Selective Silylation of a Primary Alcohol

This protocol details a standard procedure for the selective protection of a primary alcohol in the presence of a secondary alcohol using TBSCl and imidazole.

Materials:

-

Substrate containing primary and secondary hydroxyl groups

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the substrate (1.0 equiv) in anhydrous DMF (0.1-0.5 M).[5]

-

Add imidazole (2.5 equiv) to the solution and stir until dissolved.[5]

-

Cool the reaction mixture to 0 °C in an ice bath to enhance selectivity.

-

Add TBSCl (1.2 equiv) portion-wise to the stirred solution.[5]

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[5]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[7]

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[5]

-

Combine the organic layers and wash sequentially with water and brine.[5]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel to afford the pure, selectively protected primary TBS ether.[5]

The Art of Deprotection: Cleavage of the TBS Ether

The facile and selective removal of the TBS group is as crucial as its introduction. The high affinity of silicon for fluoride is the cornerstone of most TBS deprotection strategies.[16] The formation of the strong Si-F bond provides the thermodynamic driving force for the cleavage reaction.[8][9]

Common Deprotection Reagents and Their Mechanisms

A variety of reagents can be employed for the removal of TBS ethers, with the choice depending on the substrate's sensitivity to acidic or basic conditions.

| Reagent | Conditions | Mechanism | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF, rt | Nucleophilic attack of F⁻ on silicon | Most common method; mildly basic.[1][14] |

| Hydrofluoric acid (HF) pyridine | THF, 0 °C to rt | Acid-catalyzed cleavage | Can be used for more robust substrates. |

| Acetic acid (AcOH) | THF/H₂O | Acid-catalyzed hydrolysis | Milder acidic conditions.[9] |

| Pyridinium p-toluenesulfonate (PPTS) | MeOH, rt | Mildly acidic solvolysis | Useful for selective deprotection in the presence of more stable silyl ethers like TIPS.[1] |

| Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) | MeOH, rt | Base-catalyzed methanolysis | Primarily for phenolic TBS ethers.[14] |